Eltrombopag Methyl Ester

Description

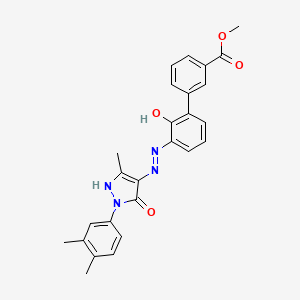

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOIOIMYYANYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246929-01-0 | |

| Record name | Eltrombopag methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELTROMBOPAG METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Eltrombopag Methyl Ester" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag (B601689) methyl ester is a close chemical derivative and a potential metabolite of Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist.[1] Eltrombopag is a crucial therapeutic agent for treating thrombocytopenia (low platelet counts) associated with various medical conditions.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies pertinent to Eltrombopag methyl ester, alongside a detailed exploration of the parent compound's mechanism of action. The information presented is intended to support research, development, and analytical activities involving this compound.

Chemical Structure and Properties

This compound is characterized by the esterification of the carboxylic acid group of Eltrombopag with a methyl group. This modification influences its physicochemical properties, which are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (Z)-3'-{2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate | [4] |

| CAS Number | 1246929-01-0 | [4] |

| Molecular Formula | C₂₆H₂₄N₄O₄ | [5][6] |

| Molecular Weight | 456.49 g/mol | [5][6] |

| Appearance | Likely a solid, color not specified | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| Stereochemistry | Achiral | [5][6] |

| E/Z Centers | 1 | [5][6] |

Synthesis

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, its preparation can be logically inferred from the synthesis of the parent drug, Eltrombopag. The final step would involve a standard esterification reaction.

Postulated Synthesis of this compound

The synthesis of Eltrombopag typically involves the coupling of two key intermediates: 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. Following the synthesis of Eltrombopag, the methyl ester can be prepared via Fischer esterification.

Experimental Protocol: Fischer Esterification of Eltrombopag

-

Dissolution: Dissolve Eltrombopag (1 equivalent) in an excess of anhydrous methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization: After completion, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for Eltrombopag and can be adapted for its methyl ester.[8][9]

Table 2: RP-HPLC Method Parameters for Eltrombopag (Adaptable for Methyl Ester)

| Parameter | Condition |

| Column | Symmetry ODS C18 (4.6 x 150 mm, 5µm particle size) |

| Mobile Phase | Phosphate buffer: Acetonitrile (pH 2.5 with 0.1% OPA) in a ratio of 20:80 (v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 274 nm |

| Column Temperature | Ambient |

| Run Time | 7 min |

Note: Optimization of the mobile phase composition and gradient may be necessary for the optimal separation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and rapid UPLC-MS/MS method has been validated for the determination of Eltrombopag in human plasma and can be adapted for the methyl ester.[10]

Table 3: LC-MS/MS Method Parameters for Eltrombopag (Adaptable for Methyl Ester)

| Parameter | Condition |

| Chromatography | UPLC |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (25:75 v/v) |

| Flow Rate | 400 µL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transition | m/z 443.24 → 183.08 for Eltrombopag (a similar transition would be determined for the methyl ester) |

Mechanism of Action of the Parent Compound, Eltrombopag

Eltrombopag, and by extension its derivatives like the methyl ester are expected to act as thrombopoietin receptor (TPO-R) agonists. Eltrombopag binds to the transmembrane domain of the TPO-R (also known as c-Mpl), inducing a conformational change that activates downstream signaling pathways, primarily the JAK-STAT and MAPK pathways.[4][11][12] This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increase in platelet production.[2]

Signaling Pathways

The binding of Eltrombopag to the TPO receptor initiates a cascade of intracellular signaling events.

Experimental Workflow for Assessing TPO Receptor Agonist Activity

A typical workflow to evaluate the activity of a TPO receptor agonist like this compound would involve a series of in vitro and in vivo experiments.

Conclusion

This compound, as a derivative of the potent thrombopoietin receptor agonist Eltrombopag, is a compound of significant interest for researchers in hematology and drug development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, adaptable analytical methods, and the fundamental mechanism of action of its parent compound. The provided information and visualizations are intended to facilitate further research and development of this and related molecules.

References

- 1. CN108101845B - Preparation method of eltrombopag - Google Patents [patents.google.com]

- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]

- 4. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 8. journalajocs.com [journalajocs.com]

- 9. iajps.com [iajps.com]

- 10. ejas.journals.ekb.eg [ejas.journals.ekb.eg]

- 11. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Eltrombopag Methyl Ester" as a derivative of Eltrombopag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag Methyl Ester is a close structural derivative and a key synthetic intermediate of Eltrombopag, a potent, orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist.[1][2] Eltrombopag is utilized in the treatment of thrombocytopenia associated with various medical conditions.[3] this compound is also recognized as a metabolite and a process impurity in the manufacturing of Eltrombopag.[2] This guide provides a comprehensive overview of the technical aspects of this compound, including its synthesis, physicochemical properties, presumed mechanism of action, and analytical methodologies.

Physicochemical Properties

This compound is an organic compound with the systematic IUPAC name Methyl (Z)-3'-{2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate.[2][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₄N₄O₄ | [5][6][7] |

| Molecular Weight | 456.49 g/mol | [5][6][7] |

| CAS Number | 1246929-01-0 | [6][7] |

| Appearance | Not explicitly stated, likely a colored solid | |

| Melting Point | 180 °C | [8] |

| Solubility | Soluble in Methanol (B129727) and DMSO | [6] |

| Purity (by HPLC) | ≥95% | [6] |

Synthesis of this compound

This compound is synthesized as a direct precursor to Eltrombopag. The following experimental protocol is based on synthetic routes described in patent literature, which outlines its preparation as a key intermediate.

Experimental Protocol: Synthesis of this compound

This protocol describes the coupling reaction to form this compound.

Materials:

-

2'-hydroxy-3'-amino-3-methyl biphenylcarboxylate

-

Methanol

-

4mol/L Hydrochloric acid

-

Sodium nitrite (B80452)

-

Triethylamine

-

2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one

Procedure:

-

Dissolve 2'-hydroxy-3'-amino-3-methyl biphenylcarboxylate in a mixture of methanol and 4mol/L hydrochloric acid.

-

Cool the solution to 0°C.

-

Slowly add an aqueous solution of sodium nitrite at 0°C.

-

Stir the reaction mixture at 0°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Adjust the pH of the system to 7-8 using triethylamine.

-

Add 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one to initiate the coupling reaction.

-

Monitor the reaction by TLC until the starting materials are completely reacted.

-

Adjust the pH to 1-2 with 4mol/L hydrochloric acid.

-

Stir the mixture, which should result in the precipitation of a brownish-red solid.

-

Filter the solid, wash, and dry to obtain 3'-{2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid methyl ester (this compound).

Disclaimer: This protocol is adapted from patent literature and may require optimization for specific laboratory conditions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Eltrombopag, where this compound is a key intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | CAS No- 1246929-01-0 | Simson Pharma Limited [simsonpharma.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. allmpus.com [allmpus.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 1246929-01-0 | WZB92901 [biosynth.com]

understanding the formation of "Eltrombopag Methyl Ester" as an impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of Eltrombopag Methyl Ester, a known process-related impurity in the synthesis of the thrombopoietin receptor agonist, Eltrombopag. Understanding the origin and control of such impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed overview of the formation mechanism, analytical detection methods, and presents the information in a structured format for clarity and ease of comparison.

Introduction to Eltrombopag and the Significance of Impurity Profiling

Eltrombopag is a small molecule, non-peptide thrombopoietin receptor agonist used to treat thrombocytopenia.[] The manufacturing process of any pharmaceutical compound is a complex series of chemical reactions and purification steps. During these stages, the formation of impurities, such as process-related impurities, degradation products, and metabolites, is a significant concern.[] Regulatory bodies worldwide mandate stringent control over impurities in drug substances. Therefore, a thorough understanding of the potential impurities, their formation pathways, and their analytical determination is paramount.

This compound has been identified as a process-related impurity in the synthesis of Eltrombopag.[2] Its presence in the final drug substance can arise from specific synthetic routes where it is formed as an intermediate.

Formation of this compound as a Process-Related Impurity

The most direct pathway for the formation of this compound is as an intermediate in a specific synthetic route to Eltrombopag. A patented process details a method where the methyl ester of a precursor molecule is utilized, which is then hydrolyzed in the final step to yield the active Eltrombopag carboxylic acid.

The key steps in this synthetic pathway are as follows:

-

Diazotization and Coupling to form the Methyl Ester Intermediate: The synthesis begins with the diazotization of 2'-hydroxy-3'-amino-3-methyl biphenylcarboxylate in a solution of methanol (B129727) and hydrochloric acid. This is followed by a coupling reaction with 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one to form 3'-{2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid methyl ester, which is this compound.

-

Hydrolysis to Eltrombopag: The final step of this synthesis involves the hydrolysis of the this compound intermediate under alkaline conditions to yield the final Eltrombopag drug substance.

Mechanism of Impurity Formation:

The presence of this compound as an impurity in the final API is a direct consequence of incomplete hydrolysis of the methyl ester intermediate in the final synthetic step. If the hydrolysis reaction does not proceed to completion, the unreacted this compound will be carried through the final purification steps and contaminate the Eltrombopag drug substance.

Factors that could contribute to incomplete hydrolysis include:

-

Suboptimal reaction time

-

Insufficient concentration of the hydrolyzing agent (e.g., lithium hydroxide, sodium hydroxide)

-

Inadequate temperature control

-

Presence of impurities that may hinder the reaction

Below is a diagram illustrating this synthetic pathway and the point at which the impurity can arise.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in the Eltrombopag drug substance are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods.[2][3] These methods are designed to be stability-indicating, meaning they can separate the main component from its impurities and degradation products.

Experimental Protocol: A Representative UHPLC Method

While specific proprietary methods may vary, a general UHPLC protocol for the analysis of Eltrombopag and its impurities is outlined below. This protocol is based on published methodologies.[3]

Table 1: Representative UHPLC Method Parameters

| Parameter | Condition |

| Column | Agilent SB C8 (50 x 3.0 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Glacial Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient elution (specifics may vary) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 2 µL |

| Diluent | Methanol or a mixture of mobile phase components |

The following diagram illustrates a typical experimental workflow for the analysis of Eltrombopag impurities.

Quantitative Data and Acceptance Criteria

Specific quantitative data for the levels of this compound found in commercial batches of Eltrombopag are not publicly available as this information is typically proprietary. However, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for the reporting, identification, and qualification of impurities in new drug substances.

Table 2: General ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

It is the manufacturer's responsibility to develop and validate analytical methods with sufficient sensitivity to detect and quantify impurities at or below these reporting thresholds. The specification for this compound in the final drug substance would be set based on the manufacturing process capability and the qualification of the impurity.

Logical Relationship between Process Parameters and Impurity Formation

The formation of this compound is directly linked to the efficiency of the hydrolysis step in the synthetic process described. The following diagram illustrates the logical relationship between key process parameters and the final impurity level.

As shown, an increase in reaction time, base concentration, and temperature (within optimal ranges) will generally lead to a higher efficiency of hydrolysis, which in turn results in a lower level of the this compound impurity in the final product.

Conclusion

The formation of this compound as an impurity is primarily a concern in synthetic routes where it is used as a key intermediate. Its presence in the final drug substance is a direct result of incomplete hydrolysis. Robust process control of the hydrolysis step, including optimization of reaction time, temperature, and reagent concentration, is crucial to minimize the level of this impurity. Furthermore, the use of validated, stability-indicating analytical methods is essential for the accurate detection and quantification of this compound to ensure the quality and safety of Eltrombopag API. This technical guide provides a foundational understanding for researchers and drug development professionals working to control this and other process-related impurities.

References

"Eltrombopag Methyl Ester" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag (B601689) is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia. Its methyl ester derivative, Eltrombopag Methyl Ester, is primarily recognized as a key intermediate in the synthesis of the active pharmaceutical ingredient or as a reference standard for purity analysis. This technical guide provides an in-depth overview of the chemical properties of this compound, the mechanism of action of the parent compound Eltrombopag, and detailed experimental protocols relevant to its characterization.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1246929-01-0 | [1][2][3] |

| Molecular Weight | 456.50 g/mol | [1][4] |

| Molecular Formula | C₂₆H₂₄N₄O₄ | [2][4][5] |

| Chemical Name | Methyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate | [2] |

Mechanism of Action of Eltrombopag

Eltrombopag stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, by acting as an agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[6] Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO-R, eltrombopag interacts with the transmembrane domain of the receptor.[7][8] This binding event triggers a conformational change in the TPO-R, initiating downstream intracellular signaling cascades.

The primary signaling pathway activated by Eltrombopag is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][6] This activation leads to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate the expression of genes involved in megakaryocyte development.[9] In addition to the JAK/STAT pathway, Eltrombopag has also been shown to activate the AKT and ERK signaling pathways, which are crucial for megakaryocyte maturation and platelet production.[8][10]

Role of this compound in Synthesis

This compound is a crucial intermediate in several patented synthesis routes of Eltrombopag. For instance, one method involves the coupling reaction of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid with an alkyl ester of acetoacetate (B1235776) to form an intermediate, which is then cyclized with 3,4-dimethylphenylhydrazine to yield Eltrombopag.[2] The use of the methyl ester of acetoacetate in this process would directly involve this compound or a closely related precursor.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol is designed to assess the effect of Eltrombopag on the proliferation of TPO-dependent cell lines.

Materials:

-

TPO-dependent cell line (e.g., Ba/F3-hTPO-R)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Eltrombopag

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay kit)

-

96-well plates

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Add varying concentrations of Eltrombopag to the wells. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[1]

Western Blot for STAT Phosphorylation

This protocol is used to determine the activation of the JAK/STAT signaling pathway by analyzing the phosphorylation status of STAT proteins.

Materials:

-

TPO-responsive cells

-

Eltrombopag

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment

-

Western blotting apparatus

Procedure:

-

Treat TPO-responsive cells with Eltrombopag for a specified time (e.g., 15-30 minutes).

-

Lyse the cells with lysis buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT to confirm equal loading.[11][12]

Conclusion

This compound is a vital component in the manufacturing of the thrombopoietin receptor agonist, Eltrombopag. Understanding its chemical properties is essential for process development and quality control. The biological activity of the parent compound, Eltrombopag, is mediated through the activation of the TPO receptor and subsequent downstream signaling pathways, primarily the JAK/STAT cascade. The provided experimental protocols offer a foundation for researchers to investigate the pharmacological effects of Eltrombopag and related compounds.

References

- 1. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015139536A1 - Method for preparing eltrombopag - Google Patents [patents.google.com]

- 3. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Synthesis method of eltrombopag - Eureka | Patsnap [eureka.patsnap.com]

- 6. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Initial in vivo testing of TPO-receptor agonist eltrombopag in osteosarcoma patient-derived xenograft models by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Eltrombopag Methyl Ester for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and potential research applications of Eltrombopag Methyl Ester. This document is intended to serve as a valuable resource for researchers in pharmacology, hematology, and drug discovery who are interested in exploring the biological activities of this compound.

Introduction

This compound is a close structural analog and a potential metabolite or impurity of Eltrombopag.[1] Eltrombopag is a well-characterized, orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist that is clinically used for the treatment of thrombocytopenia.[1][2] Given its structural similarity to Eltrombopag, the methyl ester derivative is a compound of interest for researchers investigating the structure-activity relationships of TPO receptor agonists, as well as for those developing analytical methods for Eltrombopag and its related substances. This guide outlines the commercial availability of this compound and provides a framework for its potential use in research settings.

Commercial Sources and Availability

This compound is available from several commercial suppliers as a research chemical or reference standard. Researchers should always request and review the Certificate of Analysis (CoA) to ensure the quality and purity of the compound meet the requirements of their specific experiments.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| LGC Standards | This compound | 1246929-01-0 | C₂₆H₂₄N₄O₄ | 456.49 | >95% (HPLC)[3] | Product Code: TRC-E508005. Available in 5 mg and 50 mg pack sizes. Storage at +4°C is recommended.[3] |

| Clearsynth | This compound | 1246929-01-0 | C₂₆H₂₄N₄O₄ | 456.49 | Not less than 90% (HPLC)[1] | Product Code: CS-T-54029. Accompanied by a Certificate of Analysis. Recommended storage at 2-8°C.[1] |

| Simson Pharma Limited | This compound | 1246929-01-0 | C₂₆H₂₄N₄O₄ | 456.49 | - | Accompanied by a Certificate of Analysis. |

| Axios Research | This compound | 1246929-01-0 | - | - | - | Used as a reference standard for Eltrombopag. Compliant with regulatory guidelines for analytical method development and validation.[4] |

| USP | This compound | 1246929-01-0 | C₂₆H₂₄N₄O₄ | - | - | Offered as a Pharmaceutical Analytical Impurity (PAI). Not an official USP Reference Standard.[5] |

| Venkatasai Life Sciences | This compound | 1246929-01-0 | C₂₆H₂₄N₄O₄ | 456.51 | - | Available via custom synthesis. |

| MedChemExpress | This compound | 1246929-01-0 | - | - | - | Derivative of Eltrombopag, a TPO receptor agonist. For research use only.[2] |

| Cleanchem | This compound | 1246929-01-0 | C₂₆H₂₄N₄O₄ | 456.5 | - | Used as a reference standard in analytical research.[6] |

Note: The availability of a Certificate of Analysis, purity levels, and pack sizes may vary. Researchers are strongly encouraged to contact the suppliers directly for the most current information.

Sourcing and Quality Control Workflow

The following diagram illustrates a recommended workflow for sourcing and performing quality control on this compound for research purposes. Adhering to a systematic approach ensures the reliability and reproducibility of experimental results.

Caption: Workflow for sourcing and quality control of this compound.

Experimental Protocols

Currently, there is a lack of published literature detailing specific experimental protocols for this compound. However, given its structural similarity to Eltrombopag, it is plausible that it may exhibit activity at the TPO receptor. Therefore, established protocols for Eltrombopag can be adapted as a starting point for investigating the biological activity of its methyl ester derivative. Researchers should note that these protocols will likely require optimization.

General Handling and Preparation

-

Solubility: The solubility of this compound should be empirically determined in various solvents (e.g., DMSO, ethanol) to prepare stock solutions for in vitro assays.

-

Stability: The stability of the compound in solution under experimental conditions (e.g., temperature, light exposure) should be assessed to ensure its integrity throughout the experiment.

Adaptable Cell-Based Assays

The following are examples of assays used to characterize Eltrombopag that could be adapted for this compound:

This assay can determine if this compound can stimulate the proliferation of cells expressing the TPO receptor (c-Mpl).

-

Cell Line: A TPO-dependent cell line, such as Ba/F3 cells stably transfected with the human TPO receptor (Ba/F3-hTPO-R), is suitable.

-

Methodology:

-

Culture Ba/F3-hTPO-R cells in appropriate media supplemented with a source of TPO (e.g., recombinant TPO) to maintain viability.

-

Prior to the assay, wash the cells to remove any TPO and resuspend them in a cytokine-free medium.

-

Plate the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound (and Eltrombopag as a positive control) to the wells. Include a negative control (vehicle only).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Assess cell proliferation using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue®).

-

Measure the absorbance or fluorescence and plot the dose-response curves to determine the EC₅₀ value.

-

These assays can investigate if this compound activates downstream signaling pathways of the TPO receptor.

-

Cell Line: A cell line endogenously expressing the TPO receptor (e.g., UT-7/TPO) or a transfected cell line can be used.

-

Methodology (for Western Blotting):

-

Starve the cells of growth factors for a defined period to reduce basal signaling.

-

Stimulate the cells with various concentrations of this compound for a short duration (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-STAT3, p-STAT5, p-ERK1/2, p-Akt).

-

Use antibodies against the total forms of these proteins as loading controls.

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

This assay can assess the ability of this compound to induce the differentiation of hematopoietic progenitor cells into megakaryocytes.

-

Primary Cells: Human CD34+ hematopoietic progenitor cells isolated from bone marrow or cord blood are the gold standard.

-

Methodology:

-

Culture CD34+ cells in a serum-free medium supplemented with appropriate cytokines to support megakaryopoiesis (e.g., TPO, SCF, IL-6).

-

Add this compound at various concentrations to the culture medium.

-

Incubate the cells for an extended period (e.g., 10-14 days), replenishing the medium and compound as necessary.

-

Assess megakaryocyte differentiation by flow cytometry using antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

-

The ploidy of the resulting megakaryocytes can also be analyzed by staining with a DNA dye (e.g., propidium (B1200493) iodide).

-

Potential Research Applications and Signaling Pathways

Based on the known pharmacology of Eltrombopag, this compound could be investigated for its potential to modulate TPO receptor signaling. The following diagram illustrates the hypothetical signaling cascade that could be activated upon binding of this compound to the TPO receptor.

Caption: Hypothetical TPO receptor signaling pathway for this compound.

Conclusion

This compound is a commercially available compound that holds potential for research in the field of TPO receptor biology and the development of related therapeutics. While specific experimental data for this compound is currently limited, this guide provides a solid foundation for researchers to source high-quality material and adapt existing protocols for its characterization. Future studies are warranted to elucidate the precise biological activity of this compound and its potential as a pharmacological tool or lead compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound - CAS - 1246929-01-0 | Axios Research [axios-research.com]

- 5. [this compound (25 mg) (methyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)] - CAS [1246929-01-0] [store.usp.org]

- 6. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Mechanism of Action of Eltrombopag and its Research Derivative, Eltrombopag Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag (B601689) is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist that has been a significant advancement in the treatment of thrombocytopenia. Eltrombopag Methyl Ester is a derivative of Eltrombopag, often utilized as a reference standard in analytical research and for in vitro studies of thrombocytopenia.[1][2][3][4][5] This guide provides a comprehensive overview of the mechanism of action of Eltrombopag, which is directly applicable to its methyl ester derivative in a research capacity. We will delve into its interaction with the TPO receptor, the subsequent signaling cascades, and the cellular outcomes. This document also provides detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Core Mechanism of Action: Thrombopoietin Receptor Agonism

Eltrombopag and its methyl ester derivative function by mimicking the endogenous hematopoietic cytokine, thrombopoietin (TPO). Unlike TPO and other peptide-based TPO-R agonists that bind to the extracellular domain of the receptor, Eltrombopag is unique in that it binds to the transmembrane domain of the TPO receptor (also known as c-Mpl).[6][7][8] This distinct binding site allows for a non-competitive interaction with endogenous TPO, and in some contexts, can lead to additive effects on platelet production.[9]

Upon binding, Eltrombopag induces a conformational change in the TPO receptor, leading to its dimerization and the activation of intracellular signaling pathways. This activation is crucial for the proliferation and differentiation of megakaryocyte progenitors in the bone marrow, ultimately resulting in an increased production of platelets.[8]

Signaling Pathways Activated by Eltrombopag

The binding of Eltrombopag to the TPO receptor initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8] However, evidence also points to the activation of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[9][10]

-

JAK/STAT Pathway: This is the principal signaling route for TPO-R activation. Upon receptor dimerization, Janus kinase 2 (JAK2) and Tyrosine kinase 2 (Tyk2) associated with the intracellular domain of the receptor are brought into close proximity and phosphorylate each other. These activated JAKs then phosphorylate tyrosine residues on the TPO receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[11] Once docked, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to upregulate genes involved in megakaryocyte proliferation and differentiation.[9][11]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is also implicated in the downstream signaling of Eltrombopag. Activation of this pathway is generally associated with cell survival and anti-apoptotic signals, which are critical for the expansion of the megakaryocyte population.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another signaling cascade activated by Eltrombopag. This pathway is known to play a role in cell proliferation and differentiation. Eltrombopag has been shown to activate p42/44 MAPK with kinetics similar to recombinant human TPO (rhTPO).[9]

It is noteworthy that while Eltrombopag activates these key pathways, the balance of activation, particularly of the AKT and ERK1/2 signaling molecules, may differ from that of endogenous TPO, potentially influencing the specific cellular responses.[12]

Cellular Outcomes

The culmination of the signaling events initiated by Eltrombopag is the enhanced production of platelets. This is achieved through:

-

Stimulation of Megakaryopoiesis: Eltrombopag promotes the proliferation and differentiation of hematopoietic stem cells and megakaryocyte progenitor cells into mature megakaryocytes.[8][9]

-

Increased Platelet Production: Mature megakaryocytes undergo a process called thrombopoiesis, where they extend proplatelet processes and release new platelets into the bloodstream. Eltrombopag has been demonstrated to enhance this process.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of Eltrombopag.

| Parameter | Cell Line/System | Value | Reference |

| EC50 for Cell Proliferation | BAF3/hTpoR cells | 0.03 µM | [9] |

| EC50 for Megakaryocyte Differentiation | Human bone marrow CD34+ cells | 0.1 µM | [9] |

| EC50 Range for Differentiation of Bone Marrow Precursor Cells | Bone marrow precursor cells | 30–300 nM | [9] |

Table 1: In Vitro Efficacy of Eltrombopag

| Cell Type | Concentration of Eltrombopag | Observed Effect | Reference |

| Human cord blood-derived HSCs | 50-100 ng/mL | Failed to promote megakaryocyte differentiation | [13][14] |

| Human cord blood-derived HSCs | 200, 500, 2000 ng/mL | Efficient megakaryocyte differentiation | [13][14] |

| Megakaryocytes | 2000 ng/mL | Increased phosphorylation of STAT3, STAT5, AKT, and ERK1/2 | [15] |

Table 2: Effective Concentrations of Eltrombopag in In Vitro Assays

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on the proliferation of a TPO-dependent cell line.

Materials:

-

BAF3/hTpoR cells (a murine pro-B cell line transfected with the human TPO receptor)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

BrdU Cell Proliferation ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed BAF3/hTpoR cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (recombinant human TPO).

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Remove the culture medium and fix the cells.

-

Add the anti-BrdU-POD antibody solution and incubate.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the EC50 value by plotting the absorbance against the log of the this compound concentration.

Megakaryocyte Differentiation Assay (Flow Cytometry)

Objective: To assess the ability of this compound to induce the differentiation of hematopoietic stem cells into megakaryocytes.

Materials:

-

Human CD34+ hematopoietic stem cells (HSCs)

-

Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM II with appropriate cytokines)

-

This compound stock solution (in DMSO)

-

Fluorescently labeled antibodies against CD41 and CD61 (megakaryocyte markers)

-

Flow cytometer

Protocol:

-

Culture human CD34+ HSCs in megakaryocyte differentiation medium.

-

Add this compound at various concentrations to the culture. Include a vehicle control.

-

Culture the cells for 10-14 days, refreshing the medium and compound every 3-4 days.

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Incubate the cells with fluorescently labeled anti-CD41 and anti-CD61 antibodies for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in PBS and analyze using a flow cytometer.

-

Quantify the percentage of CD41+/CD61+ cells to determine the extent of megakaryocyte differentiation.

Western Blotting for Signaling Pathway Activation

Objective: To detect the phosphorylation of key signaling proteins (JAK2, STAT3/5, AKT, ERK) in response to this compound.

Materials:

-

TPO-responsive cells (e.g., HEL cells or primary megakaryocytes)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total JAK2, STAT3, STAT5, AKT, and ERK

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with this compound at a specified concentration for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total proteins to confirm equal loading.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Megakaryocyte Differentiation Assay

Caption: Workflow for assessing megakaryocyte differentiation.

Conclusion

This compound, as a research derivative of Eltrombopag, acts as a potent thrombopoietin receptor agonist. Its mechanism of action is centered on the activation of the TPO receptor via a unique transmembrane binding site, leading to the stimulation of the JAK/STAT, PI3K/AKT, and MAPK/ERK signaling pathways. This cascade of events promotes the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this class of compounds.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | CAS No- 1246929-01-0 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound - Analytica Chemie [analyticachemie.in]

- 6. In vivo effects of eltrombopag on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]

- 15. haematologica.org [haematologica.org]

Preliminary Investigation of "Eltrombopag Methyl Ester" Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, is a well-established therapeutic for thrombocytopenia. Its derivative, Eltrombopag Methyl Ester, is primarily known as a metabolite and a synthetic intermediate. This technical guide provides a preliminary investigation into the biological activity of this compound. Due to the limited direct research on the methyl ester, this document summarizes the known activities of the parent compound, Eltrombopag, as a predictive framework for the ester's potential biological functions. This includes its primary mechanism as a TPO receptor agonist, as well as secondary activities such as immunomodulation and inhibition of the METTL3-14 complex. All available quantitative data for both compounds are presented, alongside detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

Eltrombopag is an orally bioavailable small molecule that stimulates the proliferation and differentiation of megakaryocytes, thereby increasing platelet production.[1] It achieves this by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R, also known as c-mpl).[2] this compound is a derivative of Eltrombopag, differing by the esterification of the carboxylic acid group. While primarily considered a metabolite or synthetic precursor, understanding its intrinsic biological activity is crucial for a comprehensive pharmacological profile. This guide explores the potential biological activities of this compound, drawing heavily on the extensive data available for Eltrombopag and presenting the sparse but significant findings directly related to the methyl ester.

Thrombopoietin Receptor (TPO-R) Agonism

The primary biological activity of Eltrombopag is its function as a TPO receptor agonist.[3] It is presumed that this compound may exhibit similar activity, although direct quantitative evidence is currently lacking in the public domain.

Mechanism of Action

Eltrombopag binds to a transmembrane site of the TPO receptor, distinct from the binding site of endogenous thrombopoietin.[4] This binding initiates downstream signaling cascades that mimic the effects of TPO, leading to increased platelet production.[1]

Signaling Pathways

Activation of the TPO receptor by Eltrombopag stimulates several key intracellular signaling pathways, including the JAK-STAT and MAPK pathways.[5][6]

References

- 1. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eltrombopag as an Allosteric Inhibitor of the METTL3-14 Complex Affecting the m6A Methylation of RNA in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis | PLOS One [journals.plos.org]

- 5. Frontiers | Exploring the Potential of Eltrombopag: Room for More? [frontiersin.org]

- 6. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Eltrombopag Methyl Ester in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag (B601689) is a non-peptide, orally bioavailable thrombopoietin receptor (TPO-R) agonist used in the treatment of thrombocytopenia.[1][2] It interacts with the transmembrane domain of the human TPO-R (c-Mpl), initiating signaling cascades that lead to the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production.[3][4] Eltrombopag Methyl Ester is a derivative and a known process-related impurity of Eltrombopag.[1][5] While extensive data exists for Eltrombopag, specific preclinical and pharmacological data on this compound is limited in publicly available literature. This guide provides a comprehensive overview of the core technical aspects of Eltrombopag as a foundational framework for researchers interested in the early-stage discovery and evaluation of this compound and other related analogs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Eltrombopag and its methyl ester is crucial for formulation development and in vitro assay design.

| Property | Eltrombopag | This compound |

| Chemical Formula | C25H22N4O4 | C26H24N4O4 |

| Molecular Weight | 442.47 g/mol | 456.49 g/mol |

| CAS Number | 496775-61-2 | 1246929-01-0 |

| Appearance | Red to brown crystalline solid | - |

| Solubility | Sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) | Soluble in Methanol-DMSO |

Mechanism of Action and Signaling Pathway

Eltrombopag and, presumably, its active analogs like the methyl ester, function by binding to the thrombopoietin receptor (TPO-R), also known as c-Mpl. This binding event triggers the activation of intracellular signaling pathways that are critical for megakaryopoiesis.

Upon binding of a TPO-R agonist like Eltrombopag, the receptor homodimerizes, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO-R, creating docking sites for various signaling proteins. This initiates downstream signaling cascades, primarily the JAK/STAT and MAPK pathways, which ultimately regulate gene expression to promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[4][6]

Caption: TPO-R signaling pathway activated by this compound.

Preclinical Data for Eltrombopag

Table 1: In Vitro Activity of Eltrombopag

| Assay | Cell Line/System | Endpoint | Result (EC50/IC50) | Reference |

| TPO-R Activation | BAF3/hTpoR cells | STAT-inducible reporter (IRF-1) activation | EC50: ~0.27 µM | [7] |

| Megakaryocyte Differentiation | Primary human CD34+ bone marrow cells | Differentiation into CD41+ megakaryocytes | EC50: 30–300 nM | [8] |

| Cell Proliferation | Tpo-dependent cell lines | Proliferation | High potency | [8] |

Table 2: In Vivo Activity of Eltrombopag

| Species | Dosing Regimen | Endpoint | Result | Reference |

| Chimpanzee | 10 mg/kg per day for 5 days (oral) | Platelet count | Up to 100% increase | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to early-stage drug discovery. Below are methodologies for key experiments relevant to the evaluation of TPO-R agonists.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for Eltrombopag. A general approach involves the coupling of two key intermediates.

Protocol:

-

Diazotization and Coupling:

-

Dissolve 2'-hydroxy-3'-amino-3-biphenylcarboxylic acid methyl ester in a suitable solvent mixture (e.g., methanol (B129727) and 4M HCl).

-

Cool the solution to 0°C and add an aqueous solution of sodium nitrite (B80452) dropwise.

-

Stir the reaction at 0°C until the starting material is consumed (monitored by TLC).

-

Adjust the pH of the reaction mixture to 7-8 using triethylamine.

-

Add 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one to the reaction mixture and stir until the coupling reaction is complete (monitored by TLC).

-

Acidify the solution to pH 1-2 with 4M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 3'-({(Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino})-2'-hydroxybiphenyl-3-carboxylic acid methyl ester (this compound).[9]

-

-

Purification:

-

The crude product can be purified by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

In Vitro TPO-R Activation Assay

This assay determines the ability of a test compound to activate the TPO receptor and initiate downstream signaling.

Protocol:

-

Cell Culture:

-

Culture a TPO-dependent cell line (e.g., BAF3 cells stably transfected with the human TPO-R and a STAT-inducible luciferase reporter) in appropriate media supplemented with growth factors.

-

Prior to the assay, wash the cells to remove growth factors and resuspend in a serum-free medium.

-

-

Compound Treatment:

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of the test compound (this compound) and a positive control (Eltrombopag or recombinant human TPO) to the wells.

-

Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Add a luciferase substrate reagent to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[10]

-

Megakaryocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of hematopoietic progenitor cells into megakaryocytes.

Protocol:

-

Cell Isolation:

-

Isolate CD34+ hematopoietic progenitor cells from human bone marrow or cord blood using immunomagnetic bead separation.

-

-

Cell Culture and Treatment:

-

Culture the CD34+ cells in a serum-free medium supplemented with appropriate cytokines (e.g., SCF, TPO).

-

Add the test compound (this compound) at various concentrations to the culture.

-

Incubate the cells for 10-14 days, with media and compound replenishment every 3-4 days.

-

-

Analysis of Differentiation:

-

Harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific surface markers (e.g., CD41, CD61).

-

Analyze the stained cells by flow cytometry to quantify the percentage of differentiated megakaryocytes.

-

-

Data Analysis:

-

Plot the percentage of CD41+/CD61+ cells against the compound concentration to determine the EC50 value for megakaryocyte differentiation.[8]

-

Experimental and Logical Workflow

The evaluation of a novel compound like this compound in early-stage drug discovery follows a logical progression from initial characterization to in vivo testing.

Caption: Early-stage drug discovery workflow for TPO-R agonists.

Conclusion

This compound, as a close structural analog and known impurity of Eltrombopag, represents an intriguing starting point for further investigation in the realm of TPO receptor agonists. While direct biological data for the methyl ester is scarce, the extensive knowledge base for Eltrombopag provides a robust framework for its evaluation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to characterize the activity of this compound and similar compounds. Such studies are essential to delineate its potential as a lead compound or to understand its impact as an impurity in the manufacturing of Eltrombopag, contributing to the development of safer and more effective therapies for thrombocytopenia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eltrombopag - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thrombopoietin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN108101845B - Preparation method of eltrombopag - Google Patents [patents.google.com]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

Methodological & Application

Application Note: Utilization of Eltrombopag Methyl Ester as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag (B601689) is a small molecule, non-peptide thrombopoietin receptor (TPO-R) agonist used in the treatment of thrombocytopenia.[1] The manufacturing process of Eltrombopag can result in the formation of related substances and potential impurities that need to be monitored and controlled to ensure the safety and efficacy of the final drug product. Eltrombopag Methyl Ester is a known process-related impurity of Eltrombopag. This application note describes the use of this compound as a reference standard for the identification and quantification of this impurity in Eltrombopag drug substances and formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Accurate identification and quantification of impurities are critical components of pharmaceutical quality control. The availability of well-characterized reference standards is essential for the validation of analytical methods and for ensuring the consistency of drug quality.[2] this compound, when used as a reference standard, allows for the development of specific, accurate, and precise HPLC methods for impurity profiling.

Signaling Pathway of Eltrombopag

Eltrombopag acts as a TPO-R agonist, stimulating the proliferation and differentiation of megakaryocytes, which leads to an increase in platelet production. It binds to the transmembrane domain of the TPO receptor (also known as c-Mpl), initiating a downstream signaling cascade. This activation primarily involves the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. Upon binding of Eltrombopag, JAK2 is activated, which in turn phosphorylates and activates STAT proteins (primarily STAT3 and STAT5). The activated STAT proteins then translocate to the nucleus and regulate the transcription of genes involved in megakaryopoiesis. Other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, are also activated and contribute to the overall cellular response.[3][4][5][6]

Caption: Eltrombopag signaling pathway in megakaryocyte precursors.

Experimental Protocols

Materials and Reagents

-

Eltrombopag Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (Milli-Q or equivalent)

-

Methanol (HPLC Grade)

-

0.45 µm Nylon or PVDF syringe filters

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method for the analysis of Eltrombopag and its impurities is summarized below.

| Parameter | Condition |

| Instrument | HPLC system with UV or DAD detector |

| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) / %B: 0/0, 35/70, 36/0, 40/0 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Temperature | 15°C |

| Diluent | Mobile Phase A and Acetonitrile (75:25 v/v) |

Note: These conditions are based on a published method and may require optimization for different HPLC systems and columns.[7]

Preparation of Solutions

3.3.1. Standard Stock Solution of this compound (100 µg/mL)

-

Accurately weigh about 10 mg of this compound reference standard.

-

Transfer it into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

-

Make up the volume to 100 mL with the diluent and mix well.

3.3.2. Working Standard Solution (1 µg/mL)

-

Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Make up the volume to 100 mL with the diluent and mix well.

3.3.3. Sample Preparation (for Eltrombopag Drug Substance)

-

Accurately weigh about 25 mg of the Eltrombopag sample.

-

Transfer it into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve.

-

Make up the volume to 25 mL with the diluent and mix well (This results in a 1.0 mg/mL solution).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from the Eltrombopag peak and other potential impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range (e.g., LOQ to 150% of the specification limit). |

| Accuracy (% Recovery) | 80.0% to 120.0% for impurities. |

| Precision (RSD) | Repeatability (n=6): RSD ≤ 5.0%Intermediate Precision: RSD ≤ 10.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of approximately 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Data Presentation

The results of the analysis can be presented in a tabular format for easy comparison.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Eltrombopag) | ≤ 2.0 | [Insert Value] |

| Theoretical Plates (Eltrombopag) | ≥ 2000 | [Insert Value] |

| Resolution (between Eltrombopag and this compound) | ≥ 2.0 | [Insert Value] |

| %RSD of 6 replicate injections | ≤ 2.0% | [Insert Value] |

Table 2: Quantification of this compound in a Sample Batch

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |

| Standard (1 µg/mL) | [Insert Value] | [Insert Value] | 1.0 | N/A |

| Sample Batch A | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Sample Batch B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Sample Batch C | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Caption: HPLC analysis workflow for Eltrombopag impurity profiling.

Conclusion

This application note provides a comprehensive overview of the use of this compound as a reference standard in the HPLC analysis of Eltrombopag. The detailed protocol and method parameters serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The use of a well-characterized reference standard is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The described HPLC method, when properly validated, is suitable for the routine quality control of Eltrombopag, enabling the accurate determination of this compound impurity.

References

- 1. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Method Development of Eltrombopag using Eltrombopag Methyl Ester

FOR IMMEDIATE RELEASE

New Application Notes Detail the Use of Eltrombopag (B601689) Methyl Ester for Robust Analytical Method Development of Eltrombopag

[City, State] – [Date] – To support researchers, scientists, and drug development professionals in the pharmaceutical industry, detailed application notes and protocols are now available for the analytical method development of Eltrombopag, utilizing Eltrombopag Methyl Ester as a key reference standard. These guidelines provide comprehensive methodologies for the accurate and precise quantification of Eltrombopag and its related impurities.

Eltrombopag is a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1] The control of impurities in the drug substance is critical for ensuring its safety and efficacy.[2][] this compound has been identified as a potential process-related impurity of Eltrombopag. As such, its use as a reference standard is essential for the development and validation of reliable analytical methods for quality control and stability studies of Eltrombopag.

These application notes provide a validated Ultra-High-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Eltrombopag and this compound. The protocols are designed to be readily implemented in a laboratory setting.

Introduction

Eltrombopag is a small molecule, non-peptide thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[] During the synthesis of Eltrombopag, various process-related impurities can be generated. One such potential impurity is this compound, the methyl ester of the carboxylic acid group of Eltrombopag.

The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, it is crucial to have robust analytical methods to detect and quantify these impurities. This application note describes a stability-indicating UPLC method for the determination of Eltrombopag and the quantification of this compound impurity in the drug substance.

Experimental Protocols

Materials and Reagents

-

Eltrombopag Reference Standard (commercially available)

-

This compound Reference Standard (commercially available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Water (Milli-Q or equivalent)

Instrumentation

A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Time (min) |

| 0.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 10.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 244 nm |

| Injection Volume | 2 µL |

Preparation of Solutions

-

Diluent: Acetonitrile and water (50:50, v/v)

-

Standard Stock Solution of Eltrombopag (500 µg/mL): Accurately weigh about 25 mg of Eltrombopag reference standard and transfer to a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to dissolve. Make up to the mark with diluent.

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 5 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to dissolve. Make up to the mark with diluent.

-

Spiked Sample Solution: To a solution of Eltrombopag (e.g., 100 µg/mL), spike with an appropriate amount of this compound standard solution to achieve a concentration representing a specific impurity level (e.g., 0.15%).

Data Presentation

The developed UPLC method was validated according to ICH guidelines. The validation parameters for Eltrombopag and this compound are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Eltrombopag | This compound | Acceptance Criteria |

| Retention Time (min) | ~ 4.2 | ~ 5.1 | - |

| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |

| Theoretical Plates | > 5000 | > 5000 | > 2000 |

Table 2: Method Validation Data

| Parameter | Eltrombopag | This compound |

| Linearity Range (µg/mL) | 1 - 150 | 0.05 - 1.5 |

| Correlation Coefficient (r²) | 0.9998 | 0.9995 |

| LOD (µg/mL) | 0.02 | 0.015 |

| LOQ (µg/mL) | 0.06 | 0.05 |

| Accuracy (% Recovery) | 99.2 - 101.5 | 98.5 - 102.1 |

| Precision (% RSD) | < 1.0 | < 2.0 |

Mandatory Visualizations

Eltrombopag Mechanism of Action

Eltrombopag acts as a thrombopoietin receptor (c-Mpl) agonist. Its binding to the transmembrane domain of c-Mpl initiates intracellular signaling cascades, primarily through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, leading to the proliferation and differentiation of megakaryocytes and subsequent increased platelet production.

Experimental Workflow for Analytical Method Development

The logical flow for the development and validation of the analytical method is depicted below.

Conclusion

The UPLC method described in this application note is simple, precise, accurate, and stability-indicating for the determination of Eltrombopag and its methyl ester impurity. The use of this compound as a reference standard is critical for achieving accurate quantification and ensuring the quality of Eltrombopag drug substance. The provided protocols and data serve as a valuable resource for analytical laboratories involved in the quality control of Eltrombopag.

References

- 1. Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 2. Extension of impurity profiling on eltrombopag olamine to in-silico predictions: An effort to exploit correlated forced degradation products and known drug-related substances in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for using "Eltrombopag Methyl Ester" in impurity profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag (B601689) is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][2][3] During its synthesis and storage, various process-related impurities and degradation products can arise, which must be identified and quantified to ensure the safety and efficacy of the final drug product.[4] One such potential impurity is Eltrombopag Methyl Ester, which is also a known metabolite of Eltrombopag.[5]

This application note provides a detailed protocol for the identification and quantification of this compound in Eltrombopag drug substances and products. The described methodology is based on a stability-indicating high-performance liquid chromatography (HPLC) method, a common and robust technique for impurity profiling in the pharmaceutical industry.[1][6]

Mechanism of Action of Eltrombopag